molecular formula C17H21N3O4S B2768961 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034419-54-8

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2768961
CAS RN: 2034419-54-8
M. Wt: 363.43
InChI Key: DNHOKPWRBGELDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidine-2,4-dione derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Biological and Preclinical Importance

N-sulfonylamino azinones, closely related to 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been extensively investigated for their biological activities. These compounds are recognized as privileged heterocycles displaying a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Role in Cytochrome P450 Isoform Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibitors of CYP isoforms play a pivotal role in understanding drug-drug interactions and the metabolic profiles of new chemical entities. While not directly cited, compounds structurally related to 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione could contribute to the selective inhibition of specific CYP isoforms, aiding in the deciphering of their involvement in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Inhibition of Aldo-Keto Reductase (AKR) 1C3

AKR1C3 inhibitors, including sulfonamide derivatives, present advantages over current therapies for conditions like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. The role of 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in this context could be significant, given the broad pharmacological potential of sulfonamide inhibitors (Penning, 2017).

Hydantoin Derivatives: Medicinal Chemistry Applications

Hydantoin and its derivatives, including imidazolidine-2,4-dione compounds, are prominent scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are crucial in the synthesis of non-natural -amino acids and their conjugates, which have potential medical applications, indicating a broad utility in therapeutic and agrochemical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

properties

IUPAC Name

1-(1-cyclopropylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-16-12-19(17(22)20(16)14-4-2-1-3-5-14)13-8-10-18(11-9-13)25(23,24)15-6-7-15/h1-5,13,15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHOKPWRBGELDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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